molecular formula C18H12N2O2 B076433 3,4-Dioxo-2,5-diphenylhexanedinitrile CAS No. 10471-29-1

3,4-Dioxo-2,5-diphenylhexanedinitrile

Cat. No. B076433
CAS RN: 10471-29-1
M. Wt: 288.3 g/mol
InChI Key: WGUBEMUTFOZPGM-UHFFFAOYSA-N
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Patent
US03947580

Procedure details

Ethyl 3-cyano-3-phenylpyruvate (50.0 g., 0.23 mol.) and 41.0 g. (0.35 mol.) of phenylacetonitrile were added to an alcoholic solution of sodium ethoxide [prepared from 13.4 g. (0.58 g. -atom) of sodium and 360 ml. of absolute ethanol] and the resulting yellow solution was refluxed for 1.75 hours. The cooled solution was diluted with 700 ml. of water and acidified by slow addition of acetic acid. After further cooling in ice, the suspension was filtered and the solid was washed with water and dried to give 2,5-diphenyl-3,4-dioxoadiponitrile, m.p. 284°-286° (dec.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:4](=[O:10])[C:5]([O:7]CC)=O)#[N:2].[C:17]1([CH2:23][C:24]#[N:25])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[O-]CC.[Na+].[Na]>C(O)(=O)C.O>[C:17]1([CH:23]([C:5](=[O:7])[C:4](=[O:10])[CH:3]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:1]#[N:2])[C:24]#[N:25])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3,^1:29|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C(C(C(=O)OCC)=O)C1=CC=CC=C1
Step Two
Name
Quantity
0.35 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
360 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.58 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting yellow solution was refluxed for 1.75 hours
Duration
1.75 h
ADDITION
Type
ADDITION
Details
The cooled solution was diluted with 700 ml
TEMPERATURE
Type
TEMPERATURE
Details
After further cooling in ice
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)C(C(C(C#N)C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.